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Compound of Interest

Compound Name:
2-Hydroxy-3-(4-

methoxyphenyl)propanoic acid

CAS No.: 28030-15-1

Cat. No.: B1612350

Get Quote

Abstract
This application note provides a comprehensive technical guide for the detection and structural

characterization of p-methoxyphenyllactic acid (p-MPLA), a key metabolite associated with

tyrosine metabolism and gut microbial fermentation.[1] We detail optimized protocols for both

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-

Mass Spectrometry (GC-MS), focusing on the specific fragmentation mechanisms required for

confident identification. This guide is designed for researchers in metabolomics, drug

metabolism, and clinical diagnostics.[1]

Introduction & Biological Context
p-Methoxyphenyllactic acid (4-methoxy-phenyllactic acid; C₁₀H₁₂O₄; MW 196.[1]20) is a

derivative of phenyllactic acid where the para-position of the benzene ring is methylated. It is

structurally related to tyrosine metabolites and is often identified in biological matrices (urine,

plasma, fermentation broth) as a marker of:
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Microbial Metabolism: Specific strains of Lactic Acid Bacteria (LAB) convert phenolic acids

into phenyllactic derivatives.[1]

Tyrosine Metabolic Disorders: Aberrant methylation pathways in tyrosinemia or related

enzymopathies.[1]

Dietary Polyphenol Processing: A downstream metabolite of methoxylated dietary flavonoids.

[1]

Accurate measurement requires distinguishing p-MPLA from its structural isomers (e.g., 3-

methoxy-4-hydroxyphenyllactic acid or vanillactic acid) and isobaric interferences.[1]

Experimental Protocols
Sample Preparation Workflow
To ensure reproducibility, a standardized Liquid-Liquid Extraction (LLE) or Solid Phase

Extraction (SPE) is required to isolate acidic metabolites.[1]

Protocol: Acidic Metabolite Extraction

Sample: 100 µL Plasma or Urine.[1]

Protein Precipitation: Add 400 µL cold Methanol (containing internal standard, e.g., p-MPLA-

d3). Vortex 30s, Centrifuge 10,000 x g for 10 min.

Supernatant Transfer: Transfer supernatant to a clean glass tube.[1]

Evaporation: Dry under Nitrogen (

) stream at 40°C.

Reconstitution (for LC-MS): 100 µL Mobile Phase A/B (90:10).

Derivatization (for GC-MS): See Section 2.3.

LC-MS/MS Methodology
Ionization Source: Electrospray Ionization (ESI)[1][2]
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Polarity: Negative Mode (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

). Note: Acidic metabolites ionize superiorly in negative mode due to the carboxylic acid
moiety.

Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).[1]

Mobile Phase A: 0.1% Formic Acid in Water.[1]

Mobile Phase B: Acetonitrile.[1]

GC-MS Derivatization (Silylation)
p-MPLA is non-volatile and requires derivatization of the hydroxyl (-OH) and carboxyl (-COOH)

groups.[1]

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

Procedure:

Add 50 µL Pyridine and 50 µL BSTFA to the dried residue.

Incubate at 60°C for 45 minutes.

Result: Formation of di-TMS derivative (Bis-TMS-p-MPLA).

Fragmentation Analysis & Mechanisms[3]
LC-MS/MS Fragmentation (ESI Negative Mode)
In negative mode, the precursor ion is m/z 195 (ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

). The fragmentation follows charge-remote and charge-driven pathways typical of ngcontent-
ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-hydroxy acids.

Key Transitions:
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Precursor: m/z 195.06

Primary Product (Base Peak): m/z 177 (

).

Mechanism:[1][3][4] Dehydration involving the ngcontent-ng-c1989010908="" _nghost-ng-

c2193002942="" class="inline ng-star-inserted">

-hydroxyl group and the acidic proton, forming a conjugated acrylate-like structure (p-
methoxycinnamic acid derivative).

Secondary Product: m/z 151 (

).

Mechanism:[1][3][4] Decarboxylation is a standard pathway for carboxylic acids.[1]

Diagnostic Product: m/z 136 (

).

Mechanism:[1][3][4] Radical loss of the methyl group from the methoxy moiety after

decarboxylation.

Differentiation Note: Unlike Vanillactic acid (m/z 211), p-MPLA lacks the meta-hydroxyl group,

preventing specific ortho-quinone methide rearrangements observed in catechols.[1]

GC-MS Fragmentation (EI, 70 eV)
The di-TMS derivative (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

) has a molecular weight of 340 Da.

Calculation: 196 (p-MPLA) + 144 (2x TMS) - 2 (Hydrogens replaced) = 338? Correction:

p-MPLA (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-

star-inserted">

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848475
https://www.uoguelph.ca/aac/system/files/GC-MS%20TMS%20derivitization%20protocol.pdf
https://www.researchgate.net/publication/376155178_3-4-Hydroxy-3-methoxyphenyl_propionic_acid_contributes_to_improved_hepatic_lipid_metabolism_via_GPR41
https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848475
https://www.uoguelph.ca/aac/system/files/GC-MS%20TMS%20derivitization%20protocol.pdf
https://www.researchgate.net/publication/376155178_3-4-Hydroxy-3-methoxyphenyl_propionic_acid_contributes_to_improved_hepatic_lipid_metabolism_via_GPR41
https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848475
https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848475
https://www.uoguelph.ca/aac/system/files/GC-MS%20TMS%20derivitization%20protocol.pdf
https://www.researchgate.net/publication/376155178_3-4-Hydroxy-3-methoxyphenyl_propionic_acid_contributes_to_improved_hepatic_lipid_metabolism_via_GPR41
https://gnps.ucsd.edu/ProteoSAFe/gnpslibraryspectrum.jsp?SpectrumID=CCMSLIB00000848475
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1612350?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


) = 196.

Replace 2 H (mass 2) with 2 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

(mass 146).

Net addition = 144.[1]

Total MW = 340.[1]

Spectrum Interpretation:

m/z 340 (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-

inserted">

): Weak molecular ion.

m/z 223 ($[M - COOTMS]^+ $): Dominant cleavage.[1] Loss of the carboxyl-TMS group (117

Da) leaves the stable ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

-TMS-oxy-p-methoxybenzyl cation.

m/z 192: Rearrangement product.

m/z 121: p-Methoxybenzyl cation (Tropylium derivative).[1] Diagnostic for the p-

methoxybenzyl skeleton.

m/z 73: Trimethylsilyl cation (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942=""

class="inline ng-star-inserted">

). Standard for all TMS derivatives.[1]

Visualization of Pathways
Diagram 1: ESI(-) Fragmentation Pathway
This diagram illustrates the structural rearrangement of the [M-H]- ion during Collision Induced

Dissociation (CID).[1]
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Precursor Ion
[M-H]- (m/z 195)

p-Methoxyphenyllactate

Dehydrated Ion
[M-H-H2O]- (m/z 177)

p-Methoxycinnamate-like

- H2O (18 Da)
CID Low Energy

Decarboxylated Ion
[M-H-CO2]- (m/z 151)

p-Methoxyphenethyl alkoxide

- CO2 (44 Da)
CID Med Energy

Radical Anion
[M-H-CO2-CH3]- (m/z 136)

Quinone-like resonance

- CH3 (15 Da)
Secondary Frag

Click to download full resolution via product page

Caption: Proposed ESI(-) fragmentation pathway for p-methoxyphenyllactic acid (m/z 195).

Diagram 2: Analytical Workflow
A self-validating workflow ensuring sample integrity from extraction to data acquisition.[1]

Biological Sample
(Plasma/Urine)

Add Internal Std
(p-MPLA-d3)

Protein Precip
(MeOH) or SPE Split Sample

Reconstitute
(H2O:ACN)

Evaporate to Dryness
(N2 @ 40C)

LC-MS/MS (ESI-)
MRM: 195 > 177

Derivatize
(BSTFA + 1% TMCS)

GC-MS (EI)
Target m/z 223, 121

Click to download full resolution via product page

Caption: Dual-stream analytical workflow for cross-validation of p-MPLA quantification.

Troubleshooting & Quality Control
To ensure Trustworthiness and Self-Validation of the protocol, adhere to these checkpoints:
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Issue Potential Cause Corrective Action

Low Sensitivity (ESI-)
Mobile phase pH too low (< 3.

[1]0) suppressing ionization.[1]

Adjust aqueous phase to 0.1%

Formic Acid (pH ~2.[1]7) or

use Ammonium Acetate (pH 5)

to promote deprotonation.[1]

GC-MS Peak Tailing

Incomplete derivatization of

the steric hindered ngcontent-

ng-c1989010908="" _nghost-

ng-c2193002942=""

class="inline ng-star-inserted">

-hydroxyl.

Ensure reagents are fresh

(BSTFA hydrolyzes easily).

Increase incubation time to 60

mins.

Interference (m/z 195)
Isobaric ferulic acid

derivatives.[1]

Check retention time. p-MPLA

elutes earlier than ferulic acid

on C18 due to lack of

conjugation in the side chain.

Signal Drift Matrix effects in urine.[1]

Use the deuterated internal

standard (p-MPLA-d3) to

normalize ionization

suppression.[1]
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ESI-).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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